N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide
説明
Chemical Structure: The compound features a 1,3,4-oxadiazole core substituted at position 5 with a 5-bromothiophene moiety and at position 2 with a 3-methylisoxazole-5-carboxamide group. Its molecular formula is C₁₂H₈BrN₃O₃S (based on analogous compounds in and ), with a molecular weight of ~354.18 g/mol. The bromothiophene and isoxazole groups confer unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or antimicrobial activity .
特性
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4O3S/c1-5-4-6(19-16-5)9(17)13-11-15-14-10(18-11)7-2-3-8(12)20-7/h2-4H,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAUTNZMMHNPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Structural and Functional Comparisons with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural Differences and Implications
Core Heterocycle Variations
- 1,3,4-Oxadiazole vs. Isoxazole/Thiophene : The 1,3,4-oxadiazole core (target compound) enhances metabolic stability and π-π stacking interactions compared to simpler isoxazole or thiophene cores (e.g., compound 5m in ) .
- Bromothiophene vs. Bromophenyl : The 5-bromothiophene group (target compound) increases lipophilicity and may improve membrane permeability compared to bromophenyl-substituted analogs (e.g., 5m ) .
Carboxamide Substituents
- 3-Methylisoxazole-5-carboxamide : This group in the target compound provides a rigid, planar structure conducive to binding aromatic enzyme pockets, as seen in benzothiazole analogs ().
- Benzothiazole vs. Isoxazole : Replacing 3-methylisoxazole with benzothiazole () introduces additional sulfur-based interactions but may reduce solubility due to increased hydrophobicity.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 5-Bromo-N-(5-methylisoxazol-3-yl)-2-thiophenecarboxamide | N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 354.18 | 313.15 | 422.30 |
| LogP (Predicted) | 3.2 | 2.8 | 4.1 |
| Hydrogen Bond Acceptors | 5 | 4 | 6 |
| Rotatable Bonds | 4 | 3 | 5 |
Notes:
- The target compound’s moderate rotatable bonds may balance bioavailability and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
